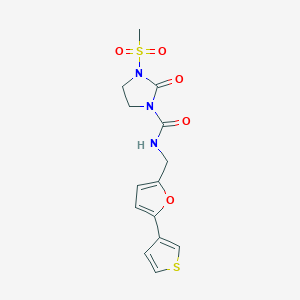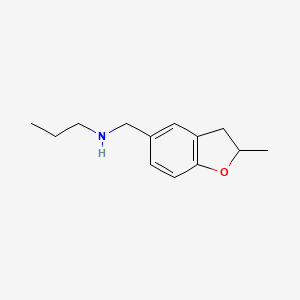![molecular formula C25H24N4O6 B2705554 9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE CAS No. 539845-25-5](/img/structure/B2705554.png)
9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a complex organic molecule that features a unique combination of benzodioxole and trimethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the trimethoxyphenyl group: This step often involves the use of trimethoxybenzene as a starting material, which undergoes electrophilic substitution reactions.
Construction of the triazoloquinazoline core: This is typically done through a series of condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE: can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzodioxole and trimethoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with various molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, leading to modulation of signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.
類似化合物との比較
Similar Compounds
9-(2H-1,3-BENZODIOXOL-5-YL)-2-(3,4,5-TRIMETHOXYPHENYL)-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE: can be compared to other triazoloquinazoline derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O6/c1-31-19-10-14(11-20(32-2)23(19)33-3)24-27-25-26-15-5-4-6-16(30)21(15)22(29(25)28-24)13-7-8-17-18(9-13)35-12-34-17/h7-11,22H,4-6,12H2,1-3H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHMUCYGMLAKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-hexadecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705471.png)
![1-[2-(4-chlorobenzoyl)-5-(trifluoromethyl)pyridin-3-yl]-4-phenylpiperazine](/img/structure/B2705472.png)
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-ethylurea](/img/structure/B2705474.png)
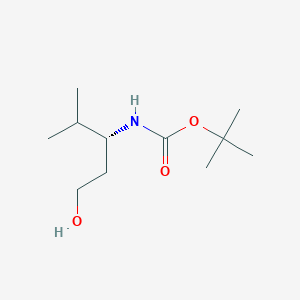

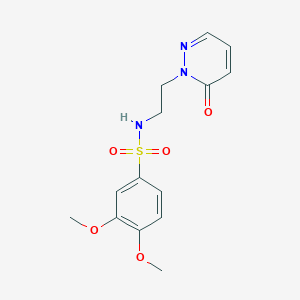
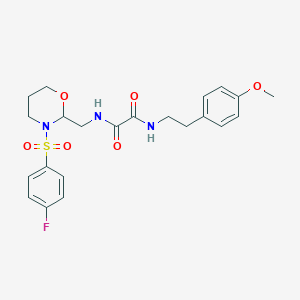
![1-[(2-chlorophenyl)methyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2705482.png)
![5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2705485.png)
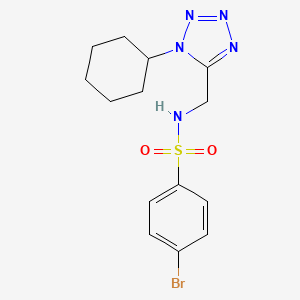
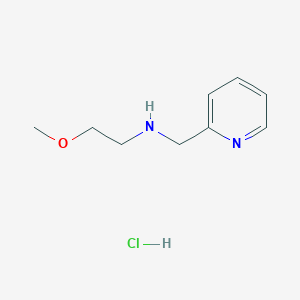
![3-(4-ethoxyphenyl)-5,6-dimethyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2705489.png)
